N-Ethylacetamide

Description

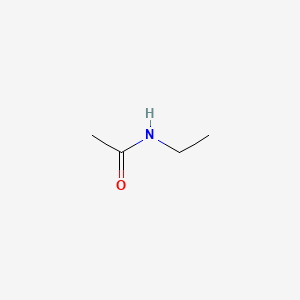

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-3-5-4(2)6/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDCZENCAXMSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060803 | |

| Record name | Acetamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | N-Ethylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205.00 °C. @ 760.00 mm Hg | |

| Record name | N-Ethylacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-50-3 | |

| Record name | Ethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9Y95ZE6J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Ethylacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031215 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Ethylacetamide basic chemical and physical properties

An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Ethylacetamide

Introduction

This compound (IUPAC name: N-ethylethanamide) is a member of the acetamide class of organic compounds, characterized by an ethyl group attached to the nitrogen atom of an acetamide molecule.[1] It is a valuable organic intermediate and solvent used in various applications, including organic synthesis, and as a model for studying the properties of polyamides like nylon.[1][2] This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below. These values are critical for understanding its behavior in various experimental and industrial settings.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO | [1][3][4] |

| Molecular Weight | 87.12 g/mol | [1][3][4][5] |

| CAS Number | 625-50-3 | [1][3][4][6] |

| Appearance | Colorless liquid or low-melting-point solid | [2][3][7] |

| Melting Point | -32 °C | [1][4][8][9] |

| Boiling Point | 205-209 °C at 760 mmHg 90-92 °C at 8 mmHg | [10][11] [1][3][4][8] |

| Density | 0.924 g/mL at 25 °C | [3][4][8][9] |

| Refractive Index (n²⁰/D) | 1.433 | [3][4][8][9] |

| Water Solubility | Fully miscible | [4][9][12][13] |

| LogP (Octanol-Water Partition Coefficient) | -0.1 to -0.52 (estimated) | [4][5][10] |

| pKa (Strongest Acidic) | 16.46 - 16.62 (predicted) | [4][10] |

| Vapor Pressure | 0.256 mmHg at 25 °C | [9][12] |

| Flash Point | 106.67 °C (224 °F) | [4][8][9][14] |

| SMILES String | CCNC(C)=O | [3][15] |

| InChI Key | PMDCZENCAXMSOU-UHFFFAOYSA-N | [3][15] |

Visualization of Molecular Interactions and Synthesis

The physical properties of this compound, such as its high boiling point and water solubility, are heavily influenced by its ability to form hydrogen bonds. Its synthesis is commonly achieved through nucleophilic acyl substitution.

Caption: Intermolecular hydrogen bonding between two this compound molecules.

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Acylation of Ethylamine

This is a standard and widely used laboratory method for preparing this compound.[16] The reaction involves the nucleophilic attack of ethylamine on the carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride.[2][16]

Materials and Reagents:

-

Ethylamine (CH₃CH₂NH₂)

-

Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Base (e.g., triethylamine or pyridine, optional to neutralize HCl byproduct)[2]

-

Aqueous sodium bicarbonate (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and distillation apparatus.

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in an appropriate volume of anhydrous diethyl ether.[2]

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial as the reaction is highly exothermic.[16]

-

Acylation: Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel to the cooled ethylamine solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.[2]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.[2]

-

Workup:

-

Carefully neutralize the excess acid and the HCl byproduct by slowly adding aqueous sodium bicarbonate solution until effervescence ceases.[2]

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]

-

-

Purification:

General Protocol for Physical Property Determination

a) Melting and Boiling Point Determination:

-

Melting Point: The melting point of this compound, which is below room temperature (-32 °C), is typically determined using a low-temperature thermometer or a cryostat. The sample is cooled until it solidifies, and then slowly warmed. The temperature at which the solid completely transitions to a liquid is recorded as the melting point.

-

Boiling Point: The boiling point is determined using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure (and at which the vapor and liquid phases are in equilibrium) is recorded. For substances like this compound that have high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a specific reduced pressure (e.g., 8 mmHg).[4]

b) Solubility Determination:

-

Qualitative solubility ("fully miscible") is determined by adding a small amount of this compound to water at a specific temperature (e.g., 25 °C) and observing if it forms a single homogeneous phase.[4]

-

Quantitative kinetic solubility can be measured by preparing a supersaturated solution of the compound in a buffer (e.g., phosphate-buffered saline at pH 7.4), allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the filtered supernatant, often using techniques like HPLC or UV-Vis spectroscopy.[17]

c) Refractive Index Measurement:

-

The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A few drops of the liquid sample are placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the sample. The measurement is typically performed at a standard temperature (20 °C) using the sodium D-line (589 nm).[8]

References

- 1. This compound CAS#: 625-50-3 [m.chemicalbook.com]

- 2. China this compound Manufacturers, Suppliers, Factory - this compound Price - Frandcom [fcchemicals.com]

- 3. N-エチルアセトアミド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 625-50-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SupraBank - Molecules - this compound [suprabank.org]

- 7. labproinc.com [labproinc.com]

- 8. Page loading... [guidechem.com]

- 9. chembk.com [chembk.com]

- 10. hmdb.ca [hmdb.ca]

- 11. Acetamide, N-ethyl- [webbook.nist.gov]

- 12. chembk.com [chembk.com]

- 13. This compound | 625-50-3 [chemicalbook.com]

- 14. N-ethyl acetamide, 625-50-3 [thegoodscentscompany.com]

- 15. This compound 99 625-50-3 [sigmaaldrich.com]

- 16. This compound | 625-50-3 | Benchchem [benchchem.com]

- 17. pnas.org [pnas.org]

N-Ethylacetamide (CAS 625-50-3): A Technical Guide for Scientific Professionals

An In-depth Whitepaper on the Properties, Synthesis, and Applications of N-Ethylacetamide

This compound, with the CAS registry number 625-50-3, is a secondary amide that serves as a valuable compound in various scientific domains. Structurally, it is the N-ethyl derivative of acetamide, featuring an ethyl group bonded to the nitrogen atom of an acetamide core. This configuration allows the molecule to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl C=O group), which significantly influences its physical and chemical properties. Its utility spans from being an intermediate in organic and pharmaceutical synthesis to acting as a model system for studying the fundamental properties of the peptide bond in biochemical research.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow, oily liquid at room temperature. It is fully miscible with water, a property that enhances its utility as a solvent in various chemical processes. A comprehensive summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 625-50-3 | |

| Molecular Formula | C₄H₉NO | |

| Molecular Weight | 87.12 g/mol | |

| Appearance | Clear, colorless or slightly yellow oily liquid | |

| Melting Point | -32 °C | |

| Boiling Point | 205 °C @ 760 mmHg; 90-92 °C @ 8 mmHg | |

| Density | 0.924 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.433 | |

| Flash Point | 107 °C (224.6 °F) | |

| Water Solubility | Fully miscible | |

| Vapor Pressure | 0.256 - 0.300 mmHg @ 25 °C | |

| SMILES String | CCNC(C)=O | |

| InChI Key | PMDCZENCAXMSOU-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through nucleophilic acyl substitution reactions. The two primary methods involve the acylation of ethylamine using either acetyl chloride or acetic anhydride.

Protocol 1: Synthesis via Acetyl Chloride

This is the most established method for preparing this compound. It involves the direct reaction of ethylamine with acetyl chloride (ethanoyl chloride).

Methodology:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. The reaction is highly exothermic and should be conducted in an ice bath to maintain a low temperature (0–5 °C).

-

Reagents: Dissolve ethylamine in a suitable inert solvent.

-

Addition: Add acetyl chloride dropwise to the cooled ethylamine solution with continuous stirring. The reaction produces hydrochloric acid (HCl) as a byproduct. To neutralize the acid, an excess of ethylamine or a non-nucleophilic base such as pyridine can be used.

-

Reaction Mechanism: The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield this compound.

-

Work-up and Purification: After the reaction is complete, the mixture can be subjected to a standard work-up procedure. This may involve partitioning the product between an organic solvent (like ethyl acetate) and water, washing the organic layer with an aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.

Protocol 2: Synthesis via Acetic Anhydride

An alternative and often safer method utilizes acetic anhydride as the acylating agent, avoiding the generation of corrosive HCl gas.

Methodology:

-

Reaction Setup: The reaction can be set up similarly to Protocol 1, though cooling may be less critical depending on the scale.

-

Reagents: Ethylamine is reacted directly with acetic anhydride.

-

Reaction: The nucleophilic attack of the ethylamine nitrogen occurs on one of the carbonyl carbons of the acetic anhydride.

-

Byproduct: The byproduct of this reaction is acetic acid, which is less hazardous than HCl.

-

Work-up and Purification: The work-up is similar to the acetyl chloride method. An aqueous basic wash (e.g., sodium bicarbonate or sodium hydroxide) is essential to remove the acetic acid byproduct. The final product is then dried and purified, typically by vacuum distillation.

N-Ethylacetamide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Ethylacetamide, a secondary amide of significant interest in chemical synthesis and as a model compound for studying the peptide bond. This document details its fundamental properties, synthesis methodologies, and analytical characterization.

Core Properties of this compound

This compound is a colorless to slightly yellow liquid. Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C4H9NO[1] |

| Molecular Weight | 87.12 g/mol [1][2] |

| CAS Number | 625-50-3[1] |

| Melting Point | -32 °C[1][3] |

| Boiling Point | 206 - 208 °C[3] |

| Density | 0.924 g/mL at 25 °C[1] |

| Refractive Index | 1.433 (20 °C, D)[1] |

| Solubility | Fully miscible in water[4] |

Synthesis of this compound

This compound is primarily synthesized through the acylation of ethylamine. Two common methods are detailed below.

Acylation of Ethylamine with Acetyl Chloride

This is a widely used and established method for the synthesis of this compound involving a nucleophilic acyl substitution reaction.[5]

Experimental Protocol:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in an anhydrous solvent such as diethyl ether or dichloromethane.[6]

-

Cooling: Cool the solution to 0–5 °C using an ice bath to manage the exothermic nature of the reaction.[5][6]

-

Acylation: Slowly add acetyl chloride dropwise to the cooled ethylamine solution while maintaining vigorous stirring. A base, such as triethylamine or pyridine, can be added to neutralize the hydrochloric acid byproduct.[6]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1–2 hours.[6]

-

Workup: Neutralize any excess acid by washing with an aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by distillation.[6]

Synthesis of this compound via Acetyl Chloride.

Acylation of Ethylamine with Acetic Anhydride

An alternative to using acetyl chloride is acetic anhydride, which can be a safer option.

Experimental Protocol:

-

Reaction Setup: Combine ethylamine and acetic anhydride in a reaction vessel. The reaction can be performed in the presence of a base like pyridine.

-

Heating: The reaction mixture may require heating to proceed to completion.

-

Workup: The workup procedure is similar to the acetyl chloride method, involving neutralization, extraction, and drying.

-

Purification: The final product is purified by distillation.

Synthesis of this compound via Acetic Anhydride.

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the ethyl and acetyl groups.

Experimental Protocol:

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and analyzed using a ¹H NMR spectrometer. The resulting spectrum will show distinct peaks corresponding to the different proton environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the amide group.

Experimental Protocol:

A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an FTIR spectrometer. Alternatively, the spectrum can be obtained from a solution in a suitable solvent. Key vibrational bands to be observed include the N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

Safety and Handling

This compound is harmful if swallowed.[4][7] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. Always consult the appropriate SDS before handling any chemical.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 625-50-3 | Benchchem [benchchem.com]

- 6. China this compound Manufacturers, Suppliers, Factory - this compound Price - Frandcom [fcchemicals.com]

- 7. chemos.de [chemos.de]

An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to N-ethylacetamide, a valuable chemical intermediate, from the starting materials chloroethane and ethanoyl chloride. The synthesis is a two-step process involving the initial formation of ethylamine from chloroethane, followed by its acylation using ethanoyl chloride. This document details the underlying chemical principles, experimental methodologies, and relevant data for both synthetic steps.

Synthetic Strategy Overview

The direct conversion of chloroethane to this compound by reaction with ethanoyl chloride is not a feasible synthetic route. Instead, a two-step approach is employed:

-

Step 1: Synthesis of Ethylamine. Chloroethane is converted to ethylamine via a nucleophilic substitution reaction with ammonia.

-

Step 2: Synthesis of this compound. The resulting ethylamine is then acylated using ethanoyl chloride (acetyl chloride) to yield the final product, this compound.

This overall transformation is a functional group interconversion, where an alkyl halide is ultimately converted to a secondary amide.

Step 1: Synthesis of Ethylamine from Chloroethane

The synthesis of ethylamine from chloroethane is achieved through the ammonolysis of the alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Principle and Mechanism

In this SN2 reaction, the ammonia molecule, acting as a nucleophile, attacks the electrophilic carbon atom of chloroethane, displacing the chloride ion as the leaving group. To favor the formation of the primary amine (ethylamine) and minimize the formation of secondary (diethylamine) and tertiary (triethylamine) amines, a large excess of ammonia is used.[1][2][3] The reaction is typically carried out in a sealed tube with ethanol as a solvent to contain the volatile reactants and products.[2][3]

The initial reaction forms ethylammonium chloride. The excess ammonia then acts as a base to deprotonate the ethylammonium ion, yielding the free ethylamine.[4]

Overall Reaction: CH3CH2Cl + 2NH3 (excess) → CH3CH2NH2 + NH4Cl

Experimental Protocol: Ammonolysis of Chloroethane

-

Materials:

-

Chloroethane

-

Concentrated aqueous ammonia

-

Ethanol

-

Sodium hydroxide (for workup)

-

Anhydrous potassium carbonate (for drying)

-

-

Procedure:

-

A concentrated solution of ammonia in ethanol is prepared.

-

This solution is placed in a sealed tube, and chloroethane is added. A significant excess of ammonia is crucial to maximize the yield of the primary amine.

-

The sealed tube is heated. The precise temperature and reaction time can vary, but temperatures around 100°C are commonly employed.[5]

-

After cooling, the tube is carefully opened, and the contents are transferred to a distillation apparatus.

-

The excess ammonia and ethanol are removed by distillation.

-

The remaining mixture, containing ethylamine hydrochloride and ammonium chloride, is treated with a strong base, such as sodium hydroxide, to liberate the free ethylamine.

-

The ethylamine is then distilled from the reaction mixture.

-

The collected distillate is dried over anhydrous potassium carbonate and then fractionally distilled to obtain pure ethylamine.

-

-

Yield: The yield of ethylamine can be variable and is highly dependent on the reaction conditions, particularly the molar ratio of ammonia to chloroethane. With a large excess of ammonia, the formation of the primary amine is favored.

Data Presentation: Reactants and Products for Step 1

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Chloroethane | 64.51 | 12.3 | 0.92 (at 0°C) |

| Ammonia | 17.03 | -33.34 | 0.73 (at -33.3°C) |

| Ethylamine | 45.08 | 16.6 | 0.689 (at 15°C) |

Step 2: Synthesis of this compound from Ethylamine

The second step involves the acylation of ethylamine with ethanoyl chloride (acetyl chloride). This is a classic example of nucleophilic acyl substitution.

Reaction Principle and Mechanism

Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethanoyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product, this compound.[6][7] The reaction is vigorous and produces hydrogen chloride as a byproduct.[8] To neutralize the HCl, a base such as pyridine or an excess of ethylamine is used.[8][9]

Overall Reaction: CH3CH2NH2 + CH3COCl → CH3CONHCH2CH3 + HCl

Experimental Protocol: Acylation of Ethylamine

-

Materials:

-

Ethylamine

-

Ethanoyl chloride (Acetyl chloride)

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

2N Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

-

-

Procedure (adapted from a similar synthesis): [2]

-

Ethylamine is dissolved in dichloromethane in a flask, and the solution is cooled in an ice bath.

-

Triethylamine (approximately 1.1 equivalents) is added to the solution.

-

Ethanoyl chloride (1 equivalent) is added dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 18 hours).

-

The reaction mixture is then quenched with water and transferred to a separatory funnel.

-

The organic layer is washed successively with 2N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation under reduced pressure.

-

-

Yield: While a specific yield for this exact protocol is not cited, similar acylation reactions of primary amines are generally high-yielding. An alternative synthesis from ethyl acetate and ethylamine has been reported with a yield of 61.62% and a purity of 99.2%.[10]

Data Presentation: Product Characterization

Physicochemical Properties of this compound:

| Property | Value |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 205 °C (at 760 mmHg) |

| Density | 0.924 g/mL (at 25 °C) |

| Refractive Index (n20/D) | 1.433 |

Spectroscopic Data for this compound:

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.1 | Triplet | 3H | -CH₂CH ₃ | |

| ~2.0 | Singlet | 3H | -COCH ₃ | |

| ~3.2 | Quartet | 2H | -CH ₂CH₃ | |

| ~5.6 | Broad Singlet | 1H | -NH - | |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||

| ~15 | -CH₂C H₃ | |||

| ~23 | -COC H₃ | |||

| ~35 | -C H₂CH₃ | |||

| ~170 | -C =O | |||

| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment | ||

| ~3300 (broad) | N-H stretch | |||

| ~2970, 2930 | C-H stretch (aliphatic) | |||

| ~1640 | C=O stretch (amide I) | |||

| ~1550 | N-H bend (amide II) |

Mandatory Visualizations

Overall Synthetic Pathway

References

- 1. The free amine can be obtained from the ammonium salt by treatment with a.. [askfilo.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. sci-int.com [sci-int.com]

- 5. Ammonolysis of ethyl chloride followed by reaction of the amine so formed.. [askfilo.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google 圖書 [books.google.com.hk]

- 9. Q.1. Ammonolysis of ethyl chloride followed by reaction of the amine so f.. [askfilo.com]

- 10. Simple Synthesis Of this compound - Product news - News - Frandcom Industrial Limited [fcchemicals.com]

Spectroscopic Properties of N-Ethylacetamide: A Technical Guide for Structural Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylacetamide (NEA), a simple secondary amide, serves as a fundamental model compound for studying the structural characteristics of the peptide bond (-CO-NH-) prevalent in proteins and various pharmaceutical compounds. Its spectroscopic properties provide a wealth of information for elucidating molecular structure, conformation, and intermolecular interactions. This technical guide offers an in-depth exploration of the key spectroscopic techniques—Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to the structural analysis of this compound. Detailed experimental protocols and a logical workflow for structural elucidation are provided to assist researchers in their analytical endeavors.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound, providing a comprehensive reference for its structural characterization.

Infrared (IR) Spectroscopy

Table 1: Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3280 | Strong, Broad | N-H Stretch |

| ~2970 | Medium | C-H Stretch (Asymmetric, CH₃) |

| ~2930 | Medium | C-H Stretch (Asymmetric, CH₂) |

| ~2870 | Medium | C-H Stretch (Symmetric, CH₃) |

| ~1645 | Strong | C=O Stretch (Amide I) |

| ~1560 | Strong | N-H Bend and C-N Stretch (Amide II) |

| ~1460 | Medium | C-H Bend (CH₃ and CH₂) |

| ~1370 | Medium | C-H Bend (CH₃) |

| ~1290 | Medium | C-N Stretch and N-H Bend (Amide III) |

| ~725 | Medium | N-H Wag (Amide V) |

Note: Peak positions can vary slightly depending on the sample phase (neat liquid, solution) and solvent used.

Raman Spectroscopy

Table 2: Expected Raman Bands for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1650 | Strong | C=O Stretch (Amide I)[1][2] |

| ~1550 | Medium | N-H Bend and C-N Stretch (Amide II)[1][2] |

| ~1300 | Medium | C-N Stretch and N-H Bend (Amide III)[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Broad Singlet | 1H | N-H |

| ~3.25 | Quartet | 2H | -CH₂- |

| ~1.95 | Singlet | 3H | CH₃-C=O |

| ~1.10 | Triplet | 3H | -CH₂-CH₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O |

| ~34 | -C H₂- |

| ~23 | C H₃-C=O |

| ~15 | -CH₂-C H₃ |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 87 | 45-50 | [M]⁺ (Molecular Ion) |

| 72 | 10-15 | [M - CH₃]⁺ |

| 44 | 100 | [CH₃CH₂NH]⁺ |

| 43 | 50-55 | [CH₃CO]⁺ |

| 30 | ~100 | [CH₂NH₂]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Method: Attenuated Total Reflectance (ATR) or Transmission between salt plates.

Procedure (ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of this compound onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be set from 4000 cm⁻¹ to 400 cm⁻¹.

-

After data acquisition, clean the ATR crystal thoroughly with an appropriate solvent.

Procedure (Transmission):

-

Place one drop of liquid this compound onto a clean, dry NaCl or KBr salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000 cm⁻¹ to 600 cm⁻¹.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid this compound.

Method: Fourier-Transform (FT) Raman or Dispersive Raman Spectroscopy.

Procedure:

-

Place the liquid this compound sample into a glass NMR tube or a quartz cuvette.

-

Place the sample holder into the spectrometer.

-

Set the laser excitation wavelength (e.g., 785 nm or 1064 nm for FT-Raman to minimize fluorescence).

-

Adjust the laser power to a level that provides a good signal without causing sample degradation (typically 100-300 mW).

-

Set the spectral range to cover the expected vibrational modes (e.g., 200 cm⁻¹ to 3500 cm⁻¹).

-

Acquire the spectrum, co-adding multiple scans to achieve a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Procedure:

-

Prepare the sample by dissolving approximately 10-20 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 12 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Method: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

Procedure:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

For GC-MS:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5).

-

The separated components elute from the column and enter the mass spectrometer's ion source.

-

-

In the Mass Spectrometer:

-

The sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

-

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, exemplified by this compound, using the spectroscopic techniques discussed.

Caption: Logical workflow for structural elucidation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Generalized experimental workflow.

Conclusion

The spectroscopic analysis of this compound provides a clear and instructive example of how modern analytical techniques are employed for the structural elucidation of organic molecules. By integrating data from IR, Raman, NMR, and Mass Spectrometry, a comprehensive and unambiguous picture of its molecular structure can be obtained. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of the structural properties of amides and related compounds.

References

N-Ethylacetamide: A Comprehensive Technical Guide for Peptide Backbone Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylacetamide (NEA) is a simple secondary amide that serves as an excellent model system for investigating the fundamental properties of the peptide backbone. Its structure, CH₃-CO-NH-CH₂-CH₃, contains the secondary amide linkage (-CO-NH-) that is the cornerstone of peptide and protein structures. By studying this smaller, more manageable molecule, researchers can gain critical insights into the conformational preferences, vibrational dynamics, and hydrogen-bonding capabilities of the peptide bond, which are essential for understanding protein folding, structure, and function.[1] This guide provides an in-depth overview of NEA, including its physicochemical properties, detailed experimental protocols for its study, and its application as a model in peptide research. While N-methylacetamide (NMA) is more extensively studied, NEA provides a valuable comparative model with a different N-alkyl substituent.[1] Where specific data for NEA is limited, data from its close analog NMA will be utilized with appropriate context.

Physicochemical and Spectroscopic Properties of this compound

A summary of the key physical and computed properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO | [2][3] |

| Molecular Weight | 87.12 g/mol | [3] |

| Boiling Point | 205 °C at 760 mmHg | [3] |

| Density | 0.924 g/mL at 25 °C | |

| IUPAC Name | This compound | [2][3] |

| InChI Key | PMDCZENCAXMSOU-UHFFFAOYSA-N | [3] |

| SMILES | CCNC(=O)C | [2][3] |

| CAS Number | 625-50-3 | [2] |

Conformational Analysis

The planarity of the amide bond due to resonance stabilization results in the possibility of cis and trans isomers. For N-alkyl amides, the trans conformation, where the N-alkyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable.

Theoretical studies on N-ethyl,N-methylacetamide suggest that the most stable conformer has the N-ethyl group syn to the carbonyl group.[4] For NEA, the trans conformer is expected to be significantly lower in energy than the cis conformer. Ab initio calculations on N-methylacetamide (NMA) show the trans conformer to be more stable by approximately 2.1-2.5 kcal/mol in the gas phase and in solution.[4] A similar energy difference is expected for NEA.

Caption: Workflow for the synthesis and purification of this compound.

FTIR Spectroscopy of Liquid this compound

Objective: To obtain the infrared spectrum of liquid NEA to identify characteristic amide vibrational bands.

Materials and Equipment:

-

This compound, purified

-

FTIR spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pipette

-

Chloroform for cleaning

Procedure:

-

Ensure the FTIR spectrometer is properly aligned and a background spectrum has been collected.

-

Clean the salt plates thoroughly with chloroform and dry them completely.

-

Place one to two drops of liquid NEA onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film and avoiding air bubbles.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Process the spectrum (e.g., baseline correction) as needed.

Caption: Workflow for a molecular dynamics simulation of NEA.

Conclusion

This compound is a valuable tool for researchers in the fields of biophysics, biochemistry, and drug development. Its simplicity allows for detailed experimental and computational studies that provide fundamental insights into the nature of the peptide bond. By understanding the conformational preferences, vibrational dynamics, and interactions of this model system, scientists can build a more robust understanding of the complex behavior of proteins. This guide has provided a comprehensive overview of the properties of NEA and detailed protocols to facilitate its use in research. The continued study of NEA and related molecules will undoubtedly contribute to advancements in our understanding of protein science.

References

Understanding the amide functional group in N-Ethylacetamide

An In-Depth Technical Guide to the Amide Functional Group in N-Ethylacetamide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This compound (C₄H₉NO) is a secondary amide that serves as an exemplary model for understanding the fundamental chemistry of the amide bond, a linkage of paramount importance in biochemistry and the pharmaceutical industry.[1] As a simple mimic for the peptide backbone, its study provides crucial insights into the structural, spectroscopic, and reactive properties of proteins.[1] This guide offers a comprehensive technical overview of the amide functional group as manifested in this compound, presenting its physicochemical properties, spectroscopic signature, synthesis, and key reactions, supported by detailed experimental protocols and logical diagrams.

Core Concepts: Structure and Properties

This compound, systematically named N-ethylethanamide, consists of an acetyl group bonded to the nitrogen of an ethylamine moiety.[2][3] The core of its functionality lies in the C-N bond of the amide group, which exhibits significant double-bond character due to resonance. This delocalization of the nitrogen's lone pair of electrons into the carbonyl system results in a planar geometry for the amide group, a feature that dictates the secondary structure of proteins.[4]

This resonance stabilization makes the amide bond relatively unreactive compared to other carbonyl derivatives. The nitrogen atom is not strongly basic, and the carbonyl carbon is less electrophilic. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows this compound to form intermolecular hydrogen bonds, significantly influencing its physical properties like boiling point and solubility.[1][4]

Resonance of the Amide Functional Group

The stability and planarity of the amide bond are best explained by its resonance hybrid structures. The actual structure is an average of these contributors, with a significant C-N double bond character.

Physicochemical Data

The quantitative properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO | [2] |

| Molecular Weight | 87.12 g/mol | [2] |

| Appearance | Colorless liquid or low-melting-point solid | [2][5] |

| Melting Point | -32 °C / -25.6 °F | [2] |

| Boiling Point | 206 - 208 °C / 402.8 - 406.4 °F at 760 mmHg | [2] |

| Density | 0.924 g/cm³ at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.433 | |

| Solubility | Fully miscible in water; soluble in polar organic solvents | [5] |

| CAS Number | 625-50-3 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the structural elucidation and characterization of this compound. The key spectral features are detailed below.

| Spectroscopic Data | Characteristic Peaks / Signals (Predicted & Typical) |

| FTIR (Neat Liquid) | ~3280 cm⁻¹ (N-H stretch, H-bonded)~3080 cm⁻¹ (N-H stretch, Amide II overtone)~2970 cm⁻¹ (C-H stretch, alkyl)~1645 cm⁻¹ (C=O stretch, Amide I band)~1550 cm⁻¹ (N-H bend, Amide II band) |

| ¹H NMR (CDCl₃) | ~5.5-6.5 ppm (broad singlet, 1H, N-H)~3.25 ppm (quartet, 2H, -N-CH₂-CH₃)~1.95 ppm (singlet, 3H, -CO-CH₃)~1.15 ppm (triplet, 3H, -N-CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | ~170 ppm (C=O, carbonyl carbon)~34 ppm (-N-CH₂-)~23 ppm (-CO-CH₃)~15 ppm (-CH₃ of ethyl) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Synthesis and Reactivity

The amide bond in this compound can be formed and cleaved through several fundamental organic reactions.

Synthesis of this compound

The most common and efficient synthesis involves the nucleophilic acyl substitution reaction between ethylamine and an acylating agent like acetyl chloride or acetic anhydride.[5] The amine's lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide.[5]

Experimental Protocol: Synthesis via Acetyl Chloride

Materials:

-

Ethylamine (70% solution in water or as a solution in THF)

-

Acetyl chloride

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Diethyl ether (solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylamine (1.0 eq) and pyridine (1.1 eq) in DCM (100 mL). Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.05 eq), dissolved in 20 mL of DCM, to the stirred ethylamine solution via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The product can be further purified by vacuum distillation if necessary.

Safety: The reaction is exothermic.[1] Acetyl chloride is highly corrosive and reacts violently with water; handle it in a fume hood with appropriate personal protective equipment (PPE).[5]

Key Reactions of the Amide Group

3.2.1. Hydrolysis The amide bond of this compound is stable but can be cleaved by hydrolysis under acidic or basic conditions to yield acetic acid and ethylamine (or its corresponding salt).[5] This reaction typically requires heating.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

-

This compound

-

6 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Reflux condenser, heating mantle, round-bottom flask.

Procedure:

-

Place this compound (1.0 eq) and 6 M H₂SO₄ (5-10 eq volume) in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours.

-

Cool the reaction mixture to room temperature. The resulting solution will contain acetic acid and ethylammonium sulfate.

-

The products can be separated and identified. For instance, making the solution basic will liberate volatile ethylamine, which has a characteristic fishy odor.

3.2.2. Reduction Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). This compound is reduced to diethylamine (CH₃CH₂NHCH₂CH₃).

Experimental Protocol: Reduction with LiAlH₄

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

-

Glauber's salt (Na₂SO₄·10H₂O) or a Fieser workup (sequential addition of water and NaOH solution).

-

Nitrogen or Argon atmosphere setup.

Procedure:

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Control the rate of addition to manage the exothermic reaction.

-

Reaction: After addition, remove the ice bath and heat the mixture to reflux for 4-6 hours.

-

Quenching (Caution! Highly Exothermic): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% aqueous NaOH (X mL), and then water again (3X mL). This procedure is designed to precipitate the aluminum salts as a granular solid.

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes until a white, filterable precipitate forms. Filter the solid and wash it thoroughly with THF or ether.

-

Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to yield diethylamine.

Safety: LiAlH₄ reacts violently with water and protic solvents. All glassware must be dry, and the reaction must be run under an inert atmosphere. The quenching process is extremely hazardous and must be performed with extreme care behind a blast shield.

Conclusion

This compound provides an invaluable platform for exploring the intricacies of the amide functional group. Its structural planarity, driven by resonance, its capacity for hydrogen bonding, and its characteristic reactivity through hydrolysis and reduction are all foundational concepts with direct applicability to peptide chemistry and drug design. The protocols and data presented herein serve as a robust technical resource for professionals engaged in chemical and pharmaceutical research.

References

- 1. This compound(625-50-3) 13C NMR [m.chemicalbook.com]

- 2. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 4. This compound(625-50-3) IR Spectrum [chemicalbook.com]

- 5. What happens when ethylamine reacts with acetyl chloride | Filo [askfilo.com]

Solubility and miscibility of N-Ethylacetamide in water

An In-depth Technical Guide on the Solubility and Miscibility of N-Ethylacetamide in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of this compound in water. The information is curated for professionals in research and development who require a detailed understanding of the physicochemical properties of this compound for applications in areas such as drug formulation and chemical synthesis.

Introduction to this compound

This compound (NEA), with the chemical formula CH₃CONHCH₂CH₃, is a secondary amide that serves as a versatile solvent and a model compound for studying peptide bonds. Its ability to participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl C=O group), significantly influences its physical and chemical properties, including its interaction with aqueous systems.

Solubility and Miscibility in Water

This compound is widely reported to be fully miscible with water in all proportions. This high degree of aqueous compatibility is a critical attribute for its use in various scientific and industrial applications.

Quantitative Solubility Data

| Property | Value | Source(s) |

| Water Solubility | Fully miscible | [1][2][3] |

| LogP (estimated) | -0.520 | [2][3] |

Table 1: Solubility and Partition Coefficient of this compound.

The negative LogP value indicates a higher preference for the aqueous phase over an oily phase, which is consistent with its high water solubility.

Thermodynamic Insights

The miscibility of this compound with water is driven by favorable intermolecular interactions. Thermodynamic data for this compound-water mixtures, such as the enthalpy of mixing, provide insight into these interactions. While specific experimental data for the enthalpy of mixing of this compound and water are not directly available in the cited literature, data for the closely related N-methylacetamide (NMA) shows a negative enthalpy of mixing with water, with a maximum value of approximately -1400 J/mol at 308.15 K. It is suggested that due to increased steric hindrance from the ethyl group, the enthalpy of mixing for this compound with water would be slightly less negative.

The DETHERM database is a source for thermophysical property data, including the density and enthalpy of mixing for this compound/water systems.

Experimental Protocols for Miscibility Determination

Several methods can be employed to determine the miscibility of a liquid in water. A standard visual method is detailed below.

Visual Miscibility Titration Method

This protocol describes a straightforward and widely used method to determine the miscibility of a liquid, such as this compound, in water at a given temperature.

Objective: To determine if this compound is miscible in water at all proportions at a controlled temperature.

Materials:

-

This compound (≥99% purity)

-

Distilled or deionized water

-

Calibrated burette (50 mL)

-

Volumetric flasks (100 mL)

-

Glass vials or test tubes with stoppers

-

Constant temperature water bath

-

Vortex mixer

Procedure:

-

Preparation of Stock Solutions: While not strictly necessary for a fully miscible substance, preparing a range of initial concentrations can be a systematic approach. For this protocol, we will perform incremental additions.

-

Experimental Setup:

-

Place a series of clean, dry, and labeled glass vials in a rack.

-

Maintain the water bath at the desired experimental temperature (e.g., 25 °C). Allow all reagents and glassware to equilibrate to this temperature.

-

-

Titration and Observation:

-

Add a known volume of water (e.g., 5 mL) to a vial.

-

Using the burette, add a small, known volume of this compound (e.g., 0.5 mL) to the water.

-

Stopper the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Place the vial in the constant temperature water bath for at least 15 minutes to allow it to equilibrate.

-

Visually inspect the mixture against a well-lit background. A single, clear, homogeneous phase indicates miscibility at that concentration. The presence of turbidity, cloudiness, or phase separation indicates immiscibility or partial miscibility.

-

Continue to add incremental volumes of this compound to the same vial, recording the total volumes of both components at each step, and repeat the mixing, equilibration, and observation steps until a wide range of compositions has been tested (e.g., from water-rich to this compound-rich).

-

To confirm miscibility across all proportions, the experiment should also be performed in the reverse manner, by titrating water into a known volume of this compound.

-

-

Data Recording and Interpretation:

-

Record the volumes of this compound and water for each composition tested.

-

Note the visual observation (clear and homogeneous, or turbid/phase separation) for each composition.

-

If the mixture remains a single, clear phase across all tested compositions, the two liquids are considered miscible under the experimental conditions.

-

Visualizations

The following diagrams illustrate the conceptual basis of miscibility and a typical experimental workflow.

Caption: Conceptual Diagram of Miscibility vs. Immiscibility.

Caption: Experimental Workflow for Visual Miscibility Determination.

Conclusion

This compound exhibits complete miscibility with water, a property that is fundamental to its utility in aqueous-based systems. This behavior is underpinned by the formation of strong hydrogen bonds between the amide and water molecules. While detailed quantitative solubility limits are not a primary focus of research due to its complete miscibility, understanding the thermodynamic properties of this compound-water mixtures and the experimental methods to confirm miscibility is crucial for its effective application in research and drug development.

References

An In-Depth Technical Guide to N-Ethylacetamide (CH₃CONHCH₂CH₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetamide, a secondary amide with the chemical formula CH₃CONHCH₂CH₃, is a versatile organic compound with significant applications in chemical synthesis and research. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and extensive spectroscopic data for its characterization. Furthermore, this guide explores its role as a pharmaceutical intermediate and a model compound for fundamental biochemical studies, providing valuable insights for professionals in drug development and scientific research.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1] It is fully miscible with water and possesses a moderately polar nature, which makes it a useful solvent in certain organic reactions.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO | [2] |

| Molecular Weight | 87.12 g/mol | [3] |

| CAS Number | 625-50-3 | [2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Melting Point | -32 °C | [2] |

| Boiling Point | 90-92 °C at 8 mmHg | [2] |

| Density | 0.924 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.433 | [2] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |

| Water Solubility | Fully miscible | [1] |

| LogP | -0.1 | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections provide detailed data from Mass Spectrometry, ¹H NMR, and IR spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry of this compound reveals a molecular ion peak and characteristic fragmentation patterns that are useful for its identification.

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 87 | 46.9 | [M]⁺ (Molecular Ion) |

| 72 | 10.5 | [M - CH₃]⁺ |

| 44 | 31.0 | [CH₃CH₂NH]⁺ |

| 43 | 50.7 | [CH₃CO]⁺ |

| 30 | 100.0 | [CH₂NH₂]⁺ |

Data sourced from NIST Mass Spectrometry Data Center.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ provides distinct signals corresponding to the different proton environments in the molecule.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 | br s | 1H | N-H |

| 3.26 | q | 2H | -NH-CH₂ -CH₃ |

| 1.98 | s | 3H | CH₃ -CO- |

| 1.14 | t | 3H | -NH-CH₂-CH₃ |

Note: The chemical shift of the N-H proton can be broad and its position may vary depending on the solvent and concentration. Data is consistent with spectra available from ChemicalBook.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the amide functional group.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (Amide I band) |

| ~1560 | Strong | N-H bend (Amide II band) |

| ~1290 | Medium | C-N stretch |

Data is consistent with spectra available from the NIST Chemistry WebBook[6] and general IR absorption tables.[7]

Experimental Protocols

Synthesis of this compound via Acylation of Ethylamine

This protocol describes the synthesis of this compound from ethylamine and acetyl chloride.

Materials:

-

Ethylamine (CH₃CH₂NH₂)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Triethylamine (optional, as a base to neutralize HCl)

-

Aqueous sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in an anhydrous solvent such as diethyl ether.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add acetyl chloride dropwise from a dropping funnel to the cooled and stirring ethylamine solution. A violent reaction may occur, so the addition should be slow and controlled. The reaction is: CH₃COCl + 2CH₃CH₂NH₂ → CH₃CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Neutralize any excess acid by carefully adding aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation.

Purification of this compound

The crude product from the synthesis can be purified by fractional distillation.

Equipment:

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Heating mantle

-

Vacuum source (if distilling under reduced pressure)

Procedure:

-

Set up the distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Heat the flask gently.

-

Collect the fraction that distills at the boiling point of this compound (90-92 °C at 8 mmHg).

Applications in Research and Drug Development

This compound serves as a valuable molecule in several areas of scientific research and pharmaceutical development.

-

Pharmaceutical Intermediate: this compound is a key intermediate in the synthesis of certain pharmaceutical compounds. A notable example is its use in the production of Zaleplon, a non-benzodiazepine hypnotic used for the treatment of insomnia.[1]

-

Model for Peptide Backbone Studies: Due to the presence of a secondary amide group, this compound is often used as a simple model compound to study the properties of the peptide bond in proteins. Its spectroscopic and conformational properties provide insights into the more complex structures of polypeptides.

-

Solvent and Reagent in Organic Synthesis: Its polarity and hydrogen bonding capabilities make this compound a useful solvent for specific reactions. It also serves as a reactant in the synthesis of more complex molecules.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Logical Relationship in Spectroscopic Characterization

This diagram shows the logical flow of using different spectroscopic methods to confirm the structure of this compound.

Caption: Spectroscopic Characterization of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is harmful if swallowed. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a compound of significant interest to researchers and drug development professionals. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signatures make it a valuable tool in both academic and industrial settings. This guide provides the essential technical information required for its effective use and characterization.

References

- 1. China this compound Manufacturers, Suppliers, Factory - this compound Price - Frandcom [fcchemicals.com]

- 2. labproinc.com [labproinc.com]

- 3. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, N-ethyl- [webbook.nist.gov]

- 5. This compound(625-50-3) 1H NMR [m.chemicalbook.com]

- 6. Acetamide, N-ethyl- [webbook.nist.gov]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. doubtnut.com [doubtnut.com]

Methodological & Application

Application Notes and Protocols: N-Ethylacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Ethylacetamide as a potential solvent in organic synthesis. Due to its polar aprotic nature, this compound presents an interesting, yet underexplored, alternative to more conventional solvents. This document summarizes its physicochemical properties, discusses its potential applications based on these properties, and provides a general experimental workflow for its use in organic synthesis.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is crucial for its effective application in chemical synthesis. This compound is a colorless to slightly yellow liquid with properties that suggest its utility in a range of organic reactions.[1] A summary of its key physical and chemical data is presented below.

| Property | Value | Reference(s) |

| CAS Number | 625-50-3 | [2] |

| Molecular Formula | C₄H₉NO | [2] |

| Molecular Weight | 87.12 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Melting Point | -32 °C | |

| Boiling Point | 90-92 °C at 8 mmHg | |

| Density | 0.924 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.433 | |

| Water Solubility | Fully miscible | [1] |

| Purity (typical) | ≥99.0% (GC) | [2] |

Potential Applications in Organic Synthesis

While specific, detailed protocols for the use of this compound as a primary solvent in organic synthesis are not extensively documented in publicly available literature, its properties suggest several potential applications:

-

Polar Aprotic Solvent: With its amide functional group, this compound is a polar solvent. Being N-ethylated, it is an aprotic solvent, meaning it does not have an acidic proton and cannot act as a hydrogen bond donor. Polar aprotic solvents are known to accelerate the rates of S_N2 reactions by effectively solvating the cation while leaving the nucleophile relatively free and more reactive.[3][4][5] Therefore, this compound could be a suitable medium for various nucleophilic substitution reactions.

-

High Boiling Point: Its relatively high boiling point suggests that this compound can be used for reactions that require elevated temperatures to proceed at a reasonable rate.

-

Solubility of Polar Reagents: Due to its polarity, this compound is expected to be a good solvent for a variety of polar organic and inorganic reagents that have limited solubility in less polar solvents.[6][7]

-

Medium for Catalytic Reactions: The polarity and coordinating ability of the amide group might make this compound a suitable solvent for certain transition-metal-catalyzed reactions, such as coupling reactions.

It is important to note that while these applications are theoretically plausible, empirical validation through specific experimental work is necessary to determine the efficacy of this compound as a solvent in these contexts.

Experimental Protocols

General Workflow for an Organic Synthesis Reaction

Caption: General experimental workflow for organic synthesis.

Detailed Methodology for a Generic Nucleophilic Substitution Reaction:

This protocol is a template and should be adapted based on the specific reactivity of the substrates and nucleophiles.

-

Preparation:

-

Dry the this compound solvent over a suitable drying agent (e.g., molecular sieves) if the reaction is sensitive to moisture.

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Accurately weigh the electrophilic substrate and the nucleophile.

-

-

Reaction:

-

Dissolve the electrophilic substrate in an appropriate volume of dry this compound in the reaction flask.

-

If the nucleophile is a solid, it can be added directly to the reaction mixture. If it is a liquid, it can be added via a syringe. For highly reactive nucleophiles, consider dissolving them in this compound and adding the solution dropwise.

-

Stir the reaction mixture at the desired temperature (room temperature or heated).

-